3-Dehydro-6-deoxoteasterone
Description
Structure
3D Structure
Properties
CAS No. |
164034-48-4 |
|---|---|
Molecular Formula |
C28H48O3 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H48O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-19,21-26,30-31H,7-15H2,1-6H3/t17-,18-,19-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
URNVSZVQLKHKDE-WAFXAADMSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of 3 Dehydro 6 Deoxoteasterone
Reduction of 3-Dehydro-6-deoxoteasterone (B1256874) to 6-Deoxotyphasterol (B1256803)
Following its synthesis, this compound can be further metabolized. One key reaction is its reduction to 6-Deoxotyphasterol. researchmap.jp This conversion is a step in the late C-6 oxidation pathway, ultimately leading to the production of potent brassinosteroids like castasterone (B119632) and brassinolide (B613842). nih.gov
Broad Substrate Specificity of Brassinosteroid Biosynthetic Enzymes Involving 3 Dehydro 6 Deoxoteasterone
CYP85A Family Oxidases
The CYP85A family of cytochrome P450 oxidases plays a crucial role in the later steps of brassinosteroid biosynthesis, including the C-6 oxidation of various intermediates. nih.govoup.comfrontiersin.org Research has shown that these enzymes, such as AtBR6ox (CYP85A1) from Arabidopsis and the tomato Dwarf gene product (CYP85A1), can catalyze the conversion of this compound to 3-dehydroteasterone. nih.govoup.com This demonstrates their broad substrate specificity, as they also act on other 6-deoxo brassinosteroids like 6-deoxoteasterone (B1247444), 6-deoxotyphasterol (B1256803), and 6-deoxocastasterone. nih.govoup.comfrontiersin.org This multifunctionality suggests that the early and late C-6 oxidation pathways are not strictly separate but are interconnected through the versatile action of these enzymes. nih.govoup.com
Direct Conversion from (22S,24R)-22-hydroxy-5α-ergostan-3-one to this compound
Regulatory Aspects of this compound Biosynthesis
The biosynthesis of brassinosteroids (BRs), including the intermediate this compound, is a meticulously regulated process influenced by a variety of internal and external signals. Phytohormones such as jasmonic acid and abscisic acid can inhibit the expression of BR biosynthetic genes. frontiersin.org Conversely, melatonin (B1676174) has been shown to induce the expression of these genes in rice. frontiersin.org A primary external factor governing BR biosynthesis is light, which plays a crucial role in balancing a plant's developmental processes between skotomorphogenesis (development in darkness) and photomorphogenesis (development in light). encyclopedia.pubnih.gov This regulation often occurs at the transcriptional level, where the expression of genes encoding key biosynthetic enzymes is finely tuned. mdpi.com
Influence of Light Conditions on Pathway Dominance
Light acts as a critical switch that influences the dominance of specific brassinosteroid biosynthetic pathways. Plants utilize several parallel routes to synthesize active BRs, principally the early and late C-6 oxidation pathways. nih.govnih.gov this compound is a key intermediate in the late C-6 oxidation pathway, which follows the sequence: 6-deoxoteasterone → this compound → 6-deoxotyphasterol. nih.govnih.gov
Research indicates a distinct preference for these pathways based on light conditions. In Arabidopsis thaliana, the late C-6 oxidation pathway, which involves this compound, plays a more prominent role during photomorphogenesis (in the presence of light). frontiersin.orgfrontiersin.orgfrontiersin.org In contrast, the early C-6 oxidation pathway is dominant during skotomorphogenesis (in the absence of light). frontiersin.orgfrontiersin.orgfrontiersin.org This suggests that light directs the metabolic flux towards the late C-6 oxidation pathway. mdpi.com
The mechanism behind this light-mediated regulation involves the differential expression of genes encoding biosynthetic enzymes. Many genes responsible for BR synthesis, such as DWF4, CPD, and BR6OX2, are repressed by light and induced in darkness. mdpi.com This repression is a key part of photomorphogenesis, where the plant suppresses the etiolation response typically promoted by BRs. encyclopedia.pub The transcription factor PHYTOCHROME INTERACTING FACTOR 4 (PIF4) is essential for this regulation, as it directly binds to the promoters of genes like CPD and DWF4 and is itself regulated by light. mdpi.com
However, the regulatory role of light is complex and can be tissue-specific. For instance, while light generally represses BR biosynthesis, blue light perceived by the aerial parts of a plant can enhance the accumulation of DWF4 transcripts in the root tips. frontiersin.org This intricate control allows the plant to fine-tune its growth and development in response to its light environment, with the late C-6 oxidation pathway and its intermediate, this compound, being particularly significant in light-grown plants. nih.gov
Interactive Data Table: Influence of Light on Key Brassinosteroid Biosynthetic Genes
| Gene | Encoded Enzyme/Function | Influence of Light | Influence of Darkness | Key Transcription Factors | Source(s) |
| DWF4 | Cytochrome P450; catalyzes a rate-limiting step (C-22 hydroxylation) | Generally repressed; can be enhanced in roots by blue light | Induced | PIF4, TCP1, BES1 | frontiersin.orgmdpi.com |
| CPD | Cytochrome P450 (CYP90A1); C-23 hydroxylase | Repressed; shows diurnal regulation | Induced | PIF4 | frontiersin.orgmdpi.com |
| BR6ox2 | Cytochrome P450 (CYP85A2); C-6 oxidase, catalyzes the final steps to produce active BRs | Repressed; shows diurnal regulation | Induced | PIF4, PIF5 | frontiersin.orgmdpi.com |
| BAS1 | Cytochrome P450 (CYP72B1); BR-inactivating enzyme | Activated | - | - | pnas.orgoup.com |
| DDWF1 | 2α-hydroxylase | Repressed (in pea) | Induced (in pea) | - | mdpi.com |
Metabolism and Physiological Fate of 3 Dehydro 6 Deoxoteasterone
Conversion to Downstream Brassinosteroids within Plant Systems
Once synthesized, 3-Dehydro-6-deoxoteasterone (B1256874) undergoes further enzymatic modifications to produce downstream brassinosteroids. Metabolic studies, often using deuterium-labeled compounds in plants like Arabidopsis thaliana, have elucidated these conversion steps. nih.govnih.gov The primary metabolic fate of this compound is its conversion to 6-Deoxotyphasterol (B1256803). frontiersin.orgfrontiersin.orgtandfonline.com This reaction involves the reduction of the C-3 keto group. tandfonline.com
The established biosynthetic sequence in Arabidopsis demonstrates the progression from 6-Deoxoteasterone (B1247444) through this compound to the more active brassinosteroids, Castasterone (B119632) and Brassinolide (B613842). nih.govnih.gov A pivotal step is the conversion to 6-Deoxotyphasterol, a reaction catalyzed by the D11 CYP724B1 enzyme. frontiersin.orgfrontiersin.org From 6-Deoxotyphasterol, the pathway continues with hydroxylation to form 6-Deoxocastasterone, which is then oxidized to yield Castasterone. frontiersin.orgfrontiersin.org
Additionally, research on enzymes expressed in yeast has shown that this compound can be a substrate for steroid-6-oxidases, such as the one encoded by the AtBR6ox gene in Arabidopsis and the Dwarf gene in tomato. nih.govnih.govoup.com This enzyme can catalyze the C-6 oxidation of this compound to produce 3-Dehydroteasterone, although this specific conversion is considered tentative in vivo in Arabidopsis. nih.govbioone.orgfrontiersin.org
Table 1: Enzymatic Conversions of this compound
| Substrate | Product | Enzyme/Enzyme Class | Plant/System Studied |
| This compound | 6-Deoxotyphasterol | D11 CYP724B1 / 3-keto reductase | Arabidopsis thaliana frontiersin.orgfrontiersin.orgtandfonline.com |
| This compound | 3-Dehydroteasterone | Steroid-6-oxidase (CYP85A family) | Arabidopsis thaliana, Tomato (in yeast) nih.govoup.comexpasy.org |
Metabolic Flux and Branching in Brassinosteroid Pathways
The biosynthesis of brassinosteroids is not a single linear pathway but rather a complex metabolic grid featuring several interconnected and parallel routes. nih.govoup.com The primary routes are known as the early and late C-6 oxidation pathways, which are distinguished by when the oxidation at the C-6 position of the steroid B-ring occurs. frontiersin.org this compound is a key intermediate specifically within the late C-6 oxidation pathway. mpg.denih.govnih.govnih.gov This pathway is considered the predominant route for brassinosteroid synthesis in many plant species, as evidenced by the high endogenous levels of its intermediates. frontiersin.orgmpg.deresearchgate.netresearchgate.net
The metabolic flux through the brassinosteroid pathway can be directed through different branches. The position of this compound allows for a potential branch point. The main metabolic flow proceeds via reduction to 6-Deoxotyphasterol, continuing down the late C-6 oxidation pathway. nih.govnih.gov However, the potential C-6 oxidation of this compound to 3-Dehydroteasterone represents a shunt that would connect the late C-6 pathway to the early C-6 pathway. nih.govbioone.org The enzymes responsible for C-6 oxidation, BR-6-oxidases, have shown broad substrate specificity in vitro, capable of acting on several 6-deoxo intermediates, including this compound. nih.govoup.comexpasy.org This enzymatic capability creates a metabolic grid rather than two strictly separate pathways. nih.gov
Furthermore, a "shortcut" pathway has been identified in Arabidopsis that can lead to the formation of this compound, bypassing several earlier steps. In this shortcut, intermediates like (22S, 24R)-22-hydroxy-5α-ergostan-3-one can be directly converted to this compound by redundant C-23 hydroxylases, CYP90C1 and CYP90D1. mpg.deresearchgate.netresearchgate.net This highlights the dynamic and flexible nature of brassinosteroid biosynthesis, where the metabolic flux can be routed through different branches depending on the plant's developmental stage and environmental conditions. frontiersin.org For instance, the late C-6 oxidation pathway plays a more prominent role during photomorphogenesis in Arabidopsis. frontiersin.org
Table 2: Branch Points and Pathways Involving this compound
| Pathway Name | Preceding Intermediate (Example) | Key Conversion Step | Downstream Product | Significance |
| Late C-6 Oxidation (Main Flux) | 6-Deoxoteasterone | This compound → 6-Deoxotyphasterol | 6-Deoxocastasterone | This is a primary, well-documented pathway for the biosynthesis of active brassinosteroids like Castasterone. nih.govnih.gov |
| Shortcut Pathway | (22S, 24R)-22-hydroxy-5α-ergostan-3-one | Direct conversion to this compound | 6-Deoxotyphasterol | Bypasses earlier intermediates of the late C-6 pathway, providing an efficient route to key downstream compounds. mpg.deresearchgate.netresearchgate.net |
| Branch to Early C-6 Pathway (Tentative in vivo) | 6-Deoxoteasterone | This compound → 3-Dehydroteasterone | Typhasterol | Represents a connection point between the late and early C-6 oxidation pathways, creating a metabolic grid. nih.govoup.combioone.org |
Role of 3 Dehydro 6 Deoxoteasterone in Plant Development and Physiology
Contribution to Brassinosteroid Homeostasis
3-Dehydro-6-deoxoteasterone (B1256874) is a key player in the maintenance of brassinosteroid homeostasis, the tightly regulated process that ensures the appropriate levels of active BRs are available to the plant. It functions within the late C-6 oxidation pathway, a major route for BR biosynthesis in many plant species. nih.govnih.gov The conversion of 6-deoxoteasterone (B1247444) to this compound is a significant step in this pathway. nih.govfrontiersin.org Subsequently, this compound is converted to 6-deoxotyphasterol (B1256803), moving the biosynthetic cascade forward toward the production of potent, biologically active brassinosteroids like castasterone (B119632) and brassinolide (B613842). nih.govnih.gov
The regulation of the enzymes involved in these conversion steps is crucial for homeostasis. For instance, the expression of genes encoding enzymes that act on this compound and its precursors, such as members of the CYP90 family, can be subject to feedback regulation by downstream BRs. nih.gov This feedback mechanism helps to prevent the over-accumulation of active brassinosteroids, with this compound serving as a pivotal checkpoint in this regulatory loop. In Arabidopsis, a gain-of-function mutant, bia1-1D, which exhibits a brassinosteroid-deficient phenotype, showed reduced levels of this compound, highlighting the importance of its regulation for normal plant development. researchgate.net
Genetic Dissection of Pathways Involving this compound
The study of plant mutants has been instrumental in elucidating the precise role of this compound in brassinosteroid biosynthesis. By examining plants with genetic defects in this pathway, researchers have been able to pinpoint the function of this compound and the enzymes that metabolize it.
Analysis of Brassinosteroid-Deficient Mutants (e.g., d2 in Rice) and Their Phenotypic Rescue by this compound and Related Compounds
A notable example of a brassinosteroid-deficient mutant is the ebisu dwarf (d2) mutant in rice. These plants exhibit a characteristic dwarf phenotype due to a deficiency in the later stages of BR biosynthesis. nih.gov Crucially, feeding experiments have demonstrated that the application of this compound can effectively rescue the dwarf phenotype of d2 mutants, causing the lamina joints to bend in a manner similar to wild-type plants. nih.gov This rescue effect indicates that this compound is a downstream intermediate of the step that is blocked in the d2 mutant. In contrast, compounds that appear earlier in the biosynthetic pathway are unable to rescue the mutant phenotype. nih.gov This provides strong genetic evidence for the position of this compound in the BR biosynthetic pathway and its essential role as a precursor to active brassinosteroids. Analysis of endogenous brassinosteroid levels in d2 mutants revealed a reduction in compounds downstream of the enzymatic block, including this compound, further confirming the metabolic lesion. nih.gov
Impact of Mutated Biosynthetic Enzymes (e.g., CYP90D, CYP90C1, CYP90D1) on this compound Levels and Plant Growth
The biosynthesis of this compound is catalyzed by specific cytochrome P450 monooxygenases (CYPs). Mutations in the genes encoding these enzymes have a direct impact on the levels of this compound and, consequently, on plant growth and development.
In rice, the D2 gene encodes a cytochrome P450, CYP90D2, which is responsible for the conversion of 6-deoxoteasterone to this compound. nih.gov Therefore, mutations in the D2 gene lead to a deficiency in this compound and the resulting dwarf phenotype observed in d2 mutants.
In Arabidopsis, the enzymes CYP90C1 and CYP90D1 have been shown to play a role in brassinosteroid biosynthesis, including pathways that can lead to the formation of this compound. uniprot.orgbioone.orguniprot.org While single mutants of cyp90c1 or cyp90d1 show little to no altered phenotype, the double mutant cyp90c1 cyp90d1 exhibits a severe dwarf phenotype characteristic of brassinosteroid-deficient mutants. bioone.orgnih.govresearchgate.net This redundancy indicates that both enzymes can contribute to the production of essential brassinosteroids. Biochemical assays have revealed that CYP90C1 and CYP90D1 can catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroids, leading to the formation of precursors that can be converted to this compound through a "shortcut" pathway that bypasses some of the classic intermediates. uniprot.orgbioone.orguniprot.orgnih.gov Specifically, these enzymes can convert (22S,24R)-22-hydroxy-5α-ergostan-3-one directly to this compound. uniprot.orguniprot.org Consequently, the cyp90c1 cyp90d1 double mutant is deficient in 23-hydroxylated brassinosteroids, and feeding experiments have shown that only these and subsequent intermediates, including this compound, can rescue the dwarf phenotype. nih.gov
The impact of these enzyme mutations on plant growth underscores the essential nature of the biosynthetic steps leading to and involving this compound.
Physiological Activity as a Brassinosteroid Precursor
As a key intermediate in the brassinosteroid biosynthetic pathway, this compound exhibits physiological activity primarily through its conversion to more active downstream compounds.
Response in Bioassays (e.g., Rice Lamina Inclination Test) as an Intermediate
The rice lamina inclination test is a classic bioassay used to determine the biological activity of brassinosteroids. In this assay, the angle of inclination of the lamina (leaf blade) joint is measured after the application of a test compound. While this compound itself shows weak activity in this bioassay, its ability to elicit a response demonstrates its role as a functional intermediate. tandfonline.com The observed activity is attributed to its conversion within the plant tissue to more potent brassinosteroids.
In feeding experiments with the brassinosteroid-deficient d2 rice mutant, this compound effectively induced lamina joint bending, confirming its status as a precursor that can be readily metabolized to active forms. nih.gov The response to this compound in these bioassays, particularly in mutant backgrounds where specific enzymatic steps are blocked, provides compelling evidence for its position and function within the brassinosteroid biosynthetic pathway.
Table 1: Endogenous Levels of this compound and Related Brassinosteroids in Wild-Type and Mutant Arabidopsis
Table 2: List of Chemical Compounds
Advanced Analytical Techniques for the Study of 3 Dehydro 6 Deoxoteasterone
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of brassinosteroids, including 3-Dehydro-6-deoxoteasterone (B1256874). pnas.orgnih.govresearchgate.net This powerful analytical method combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. frontiersin.org The process involves vaporizing the sample and separating its components in a chromatographic column, after which the separated compounds are ionized and detected based on their mass-to-charge ratio. frontiersin.org This allows for both the identification of the compound by its unique mass spectrum and its quantification based on the intensity of the signal. mdpi.comcopernicus.org
The biosynthesis of brassinosteroids, a complex network of pathways, has been significantly elucidated through GC-MS analysis of metabolites from feeding experiments with labeled intermediates. pnas.orgnih.gov For instance, the conversion of 6-deoxocathasterone (B1256893) to 6-deoxoteasterone (B1247444), and subsequently to this compound, has been demonstrated in various plant species. nih.govnih.govresearchgate.net These metabolic studies are crucial for understanding the functional roles of specific brassinosteroids in plant growth and development. nih.govnih.gov
Quantitative analysis using GC-MS often employs selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. cas.czscholars.direct This enhances the sensitivity and selectivity of the analysis, which is critical due to the typically low endogenous concentrations of brassinosteroids in plant tissues. frontiersin.org
Use of Deuterium-Labeled Standards in Metabolic Studies
To enhance the accuracy and reliability of quantitative measurements, deuterium-labeled internal standards are frequently employed in metabolic studies of brassinosteroids. nih.govrsc.org These standards, which have one or more hydrogen atoms replaced by deuterium (B1214612), are chemically identical to the analyte of interest but have a higher mass. nih.gov The use of these labeled standards allows for precise quantification by correcting for sample loss during extraction and purification procedures. nih.govrsc.org
Feeding experiments using deuterium-labeled precursors are instrumental in tracing biosynthetic pathways. rsc.orgtandfonline.com For example, the conversion of a deuterium-labeled substrate to its metabolites, such as the transformation of labeled 6-deoxoteasterone to this compound, can be tracked and quantified using GC-MS. nih.govnih.govproquest.com This approach has been pivotal in establishing the biosynthetic sequence leading to the formation of various brassinosteroids. nih.govnih.govtandfonline.com The incorporation of deuterium into the steroidal skeleton provides a distinct mass shift that is easily detectable by mass spectrometry, confirming the metabolic conversion. nih.govtandfonline.com
| Labeled Compound | Application | Reference |
| Deuterium-labeled 6-deoxoteasterone | Metabolic studies of brassinosteroid biosynthesis | nih.govnih.gov |
| Deuterium-labeled campestanol | Elucidation of the late C6-oxidation pathway | nih.gov |
| Deuterium-labeled cathasterone | Tracing conversion to teasterone (B1253636) and typhasterol | tandfonline.com |
Derivatization Strategies for GC-MS Analysis (e.g., Methylboronation, Trimethylsilylation)
Brassinosteroids, including this compound, are generally non-volatile compounds, which makes direct analysis by GC-MS challenging. nih.gov To overcome this, derivatization techniques are employed to increase their volatility. nih.govsigmaaldrich.com Common strategies include methylboronation and trimethylsilylation. nih.govtandfonline.com
Methylboronation is a technique that specifically targets vicinal diol groups, such as the one present in the side chain of this compound, to form a cyclic boronate ester. nih.govtandfonline.com This derivatization significantly increases the volatility of the compound. nih.gov
Trimethylsilylation is another widely used method where active hydrogen atoms in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. pnas.orgtandfonline.comsigmaaldrich.com Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used for this purpose. tandfonline.com In the case of this compound, which has hydroxyl groups, trimethylsilylation is an effective derivatization strategy. tandfonline.comtandfonline.com Sometimes, a combination of derivatization methods is used, such as methylboronation of the side chain followed by trimethylsilylation of other hydroxyl groups. nih.gov
The choice of derivatization reagent and reaction conditions, such as temperature and time, are critical for achieving complete derivatization and obtaining reliable analytical results. sigmaaldrich.com The resulting derivatives are then amenable to GC-MS analysis, allowing for their separation and identification based on their characteristic retention times and mass spectra. tandfonline.comresearchgate.net
| Derivatization Technique | Target Functional Group | Purpose |
| Methylboronation | Vicinal diols | Increases volatility |
| Trimethylsilylation | Hydroxyl groups | Increases volatility |
High-Performance Liquid Chromatography (HPLC) in Bioactive Fraction Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of bioactive fractions containing this compound. tandfonline.comtandfonline.comjst.go.jp In the analysis of complex plant extracts, HPLC is often used as a preliminary purification step before further analysis by methods like GC-MS. tandfonline.comnih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the separation of brassinosteroids. tandfonline.com
By fractionating the crude extract, HPLC allows for the isolation of compounds based on their polarity. mdpi.com The bioactivity of these fractions can then be assessed, and the active fractions containing compounds like this compound can be subjected to more detailed structural analysis. tandfonline.comtandfonline.comjst.go.jp The identification of brassinosteroids in these fractions is often confirmed by co-chromatography with authentic standards. tandfonline.comtandfonline.comjst.go.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds like this compound. tandfonline.comtandfonline.commdpi.com While GC-MS and HPLC are powerful for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of a molecule. tandfonline.commdpi.com
For the characterization of this compound, both ¹H NMR and ¹³C NMR spectra would be utilized. theses.cz ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and electronic environments of the carbon atoms. mdpi.com The structural assignment of this compound, including the stereochemistry of the various chiral centers, was confirmed using these NMR techniques, often in combination with other analytical data. tandfonline.comtandfonline.com
Chemical Synthesis Strategies for 3 Dehydro 6 Deoxoteasterone
Laboratory Synthesis for Authentic Standards
The unequivocal identification and quantification of brassinosteroids like 3-dehydro-6-deoxoteasterone (B1256874) from complex plant extracts rely on the availability of authentic chemical standards. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for this purpose, necessitating pure reference compounds. mpg.de
One established synthetic route to obtain new natural 6-deoxo brassinosteroids, including this compound, starts from (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane. rsc.orgrsc.org This approach allows for the systematic construction of the required side chain and modifications to the steroid nucleus to yield the target compound and its relatives, such as 6-deoxoteasterone (B1247444) and 6-deoxotyphasterol (B1256803). rsc.orgrsc.org Another common method involves the direct oxidation of a precursor. For instance, this compound can be synthesized from its immediate precursor, 6-deoxoteasterone, by the oxidation of the 3β-hydroxy group to a ketone. nih.gov This conversion is a key step in one of the proposed brassinosteroid biosynthetic pathways. nih.gov
These laboratory syntheses provide the necessary material for researchers to confirm the presence of this compound in various plant species and to accurately measure its endogenous levels.
Synthetic Approaches for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For brassinosteroids, this involves synthesizing a variety of analogues with systematic modifications to the steroid core or side chain. By comparing the biological activities of these analogues, researchers can identify the key functional groups responsible for the molecule's hormonal effects.
Synthesis of Analogs with Modifications in Ring A
The A-ring of the brassinosteroid steroid nucleus is a critical site for structural modifications in SAR studies. This compound is characterized by a ketone group at the C-3 position of the A-ring. nih.gov General synthetic strategies have been developed for creating brassinosteroid analogues with varied functionalities in this ring.
A proposed approach to generating 3-keto analogues, such as this compound, for SAR purposes could start from related brassinosteroids that possess a 2α,3α-diol moiety in the A-ring. The synthesis would involve a regioselective tosylation of the equatorial C-2 hydroxy group, followed by heating in a base like pyridine. This process leads to a stereospecific C(3) → C(2)-hydride shift and elimination, ultimately yielding the desired 3-ketone structure. This strategy provides a pathway to systematically explore the importance of the C-3 keto group for biological activity by creating various A-ring modified steroids.
Preparation of Labeled Compounds for Biosynthetic Research
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways. The synthesis of labeled this compound, typically involving deuterium (B1214612) (²H or D), allows researchers to follow its conversion into downstream products within plants. nih.gov These feeding experiments have been instrumental in mapping the brassinosteroid biosynthetic grid. nih.govresearchgate.net
A prominent method for preparing labeled this compound involves the synthesis of its labeled precursor, [²H₆]6-deoxoteasterone. nih.gov The labeled precursor is then oxidized at the C-3 position to yield [²H₆]this compound. nih.gov Such stepwise metabolic experiments have conclusively demonstrated the conversion of 6-deoxoteasterone to this compound and its subsequent transformation into 6-deoxotyphasterol in plants like Arabidopsis. nih.govresearchgate.net
More complex syntheses aim to introduce deuterium atoms at non-exchangeable positions, such as in the side chain at C-26. researchgate.net For example, new analogues of brassinolide (B613842) precursors with three deuterium atoms at C-26 have been synthesized to serve as internal standards for precise quantification by liquid chromatography-mass spectrometry (LC-MS). researchgate.net The synthetic schemes often start with a protected steroid core, such as 26-²H₃-22,23-Dihydroxy-6β-methoxy-24-methyl-3α,5-cyclo-5α-cholestane, and involve several steps to construct the desired A-ring functionality and side chain. researchgate.net
Table 1: Summary of Synthetic Strategies for this compound and its Analogs
| Target Compound | Synthetic Goal | Starting Material (Example) | Key Reaction/Strategy | Reference |
|---|---|---|---|---|
| This compound | Authentic Standard | (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane | Side chain construction and steroid nucleus modification | rsc.orgrsc.org |
| This compound | Authentic Standard | 6-Deoxoteasterone | Oxidation of 3β-hydroxy group | nih.gov |
| A-Ring Analogs (3-Keto) | SAR Studies | Brassinosteroid with 2α,3α-diol | Regioselective tosylation and hydride shift/elimination | N/A |
| [²H₆]this compound | Biosynthetic Research | [²H₆]6-Deoxoteasterone | Oxidation of C-3 hydroxy group | nih.gov |
| Deuterium-Labeled Analogs | Biosynthetic Research / Quantification Standard | 26-²H₃-22,23-Dihydroxy-6β-methoxy-24-methyl-3α,5-cyclo-5α-cholestane | Multi-step synthesis to introduce labeled side chain and A-ring ketone | researchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of Unidentified Enzymes or Regulatory Mechanisms Specific to 3-Dehydro-6-deoxoteasterone (B1256874) Metabolism
The metabolic fate of this compound is a pivotal control point in brassinosteroid homeostasis. While the enzyme responsible for its synthesis from 6-deoxoteasterone (B1247444), CYP90A1/CPD, has been identified in Arabidopsis, it is known to have broad substrate specificity. nih.govfrontiersin.org A significant gap in our knowledge is the identity of the enzyme that catalyzes the subsequent step: the C-3 reduction of this compound to 6-deoxotyphasterol (B1256803). frontiersin.org In rice, the enzyme CYP724B1/OsD11 was initially proposed for this role, but its primary function is now debated, with some evidence suggesting it acts as a C-22 hydroxylase. frontiersin.org The specific C-3 reductase in the model plant Arabidopsis and many other species remains to be identified. frontiersin.org Pinpointing this enzyme is crucial for understanding how the flow of intermediates through the pathway is directed.
Furthermore, the discovery of metabolic shortcuts adds layers of regulatory complexity. For instance, studies have shown that the enzymes CYP90C1 and CYP90D1 can bypass several steps to directly produce this compound from an earlier precursor, (22S, 24R)-22-hydroxy-5α-ergostan-3-one. ebi.ac.uk The conditions under which this shortcut is activated over the canonical pathway are not understood. Future research must focus on:
Identifying the C-3 Reductase: Employing techniques like forward genetics, proteomics, and biochemical assays with labeled this compound to isolate and characterize the enzyme(s) responsible for its reduction to 6-deoxotyphasterol in key plant models.
Deciphering Regulatory Control: Investigating the transcriptional and post-translational regulation of the enzymes that produce and consume this compound. This includes understanding how hormonal crosstalk, such as with auxins, and environmental signals modulate the flux through the main and shortcut biosynthetic pathways. frontiersin.org
Investigating Feedback Loops: Determining how the accumulation of downstream products like castasterone (B119632) and brassinolide (B613842) specifically affects the enzymes metabolizing this compound, which is part of a known feedback-control mechanism in the BR pathway. mdpi.com
High-Resolution Spatial and Temporal Quantification of this compound in Plant Development
Understanding the precise role of this compound requires knowing exactly where and when it is present within the plant. While methods for quantifying brassinosteroids have advanced significantly, detailed spatio-temporal maps for most intermediates are still lacking. Early studies have indicated a differential accumulation of BR intermediates, with precursors like this compound being more prominent in roots compared to shoots, where downstream products accumulate. nih.gov
Modern analytical techniques, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer the sensitivity and specificity required for such detailed analysis. creative-proteomics.comscholaris.ca These methods, often combined with isotope-labeled internal standards and derivatization agents, can achieve quantification at the picogram level from small amounts of tissue. oup.comnih.gov The key future objectives are:
Tissue and Cellular Mapping: Applying high-sensitivity UPLC-MS/MS and potentially mass spectrometry imaging to generate high-resolution maps of this compound distribution in different organs (roots, stems, leaves, flowers, seeds) and specific tissues (e.g., vascular bundles, meristems, pollen). umk.pl
Developmental Profiling: Quantifying the levels of this compound throughout the plant life cycle, from embryogenesis and seed germination to vegetative growth, flowering, and senescence. This would reveal developmental stages where its synthesis or accumulation is particularly critical.
Dynamic Response to Stimuli: Measuring the dynamic changes in this compound levels in response to various environmental stresses (drought, salinity, temperature changes) and hormonal treatments to link its metabolism to specific physiological responses.
Investigation of this compound's Specific Molecular Interactions Beyond its Precursor Role
Currently, this compound is viewed exclusively as a metabolic intermediate in the synthesis of biologically active brassinosteroids. Active BRs, like brassinolide, are perceived by the cell-surface receptor kinase BRI1 to initiate a signaling cascade. csic.esplos.org An intriguing and unanswered question is whether this compound, or other biosynthetic intermediates, possess biological activity or molecular functions of their own.
There is currently no direct evidence for a specific this compound receptor or signaling pathway. However, the possibility of non-canonical roles cannot be dismissed. For example, some BR-inactivating enzymes, such as BIA1, have been identified, but their precise enzymatic activity and the full range of metabolites they produce remain elusive. mdpi.com This opens the possibility that intermediates are shunted into other pathways or possess functions yet to be discovered. Future research should explore these uncharted territories by:
Screening for Interacting Proteins: Using affinity chromatography or yeast two-hybrid screens with this compound as bait to identify any proteins that may specifically bind to it.
Computational Docking: Performing in silico docking studies to screen protein databases for potential binding partners of this compound, which could include receptors, enzymes, or regulatory proteins.
Phenotypic Analysis of Metabolic Mutants: Carefully re-examining mutants that accumulate this compound to see if they exhibit any phenotypes that cannot be explained solely by the deficiency in downstream hormones, which might hint at a gain-of-function effect for the intermediate itself.
Comparative Analysis of this compound Biosynthesis and Function Across Diverse Plant Lineages
The core brassinosteroid biosynthetic pathway is highly conserved across the plant kingdom. nih.gov However, significant variations exist, providing a window into the evolution of steroid hormone function. For instance, while the late C-6 oxidation pathway involving this compound is predominant in many angiosperms, some evidence suggests that the early C-6 oxidation pathway (which does not involve 6-deoxo intermediates) may be favored in non-vascular plants like liverworts. tandfonline.com Conversely, intermediates of the late C-6 pathway, including 6-deoxoteasterone, have been identified in the green alga Chlorella vulgaris. tandfonline.com
Furthermore, the enzymatic machinery can differ. The CYP90C1 and CYP90D1 enzymes, which facilitate a shortcut to this compound, appear restricted to dicots, with different orthologs present in monocots. biorxiv.org Additionally, the final conversion of castasterone to brassinolide is thought to occur mainly in dicots, making castasterone the primary active BR in many monocots like rice. tandfonline.com A comprehensive understanding requires a broader evolutionary perspective. Key research goals include:
Expanded Phylogenetic Profiling: Performing detailed metabolic profiling of brassinosteroid intermediates, including this compound, across a wide range of plant lineages, from algae and bryophytes to gymnosperms and diverse angiosperms.
Functional Genomics in Non-Model Species: Identifying and characterizing the homologous genes of the BR biosynthetic pathway in evolutionarily significant species to determine if the function of enzymes involved in this compound metabolism is conserved.
Tracing Pathway Evolution: Integrating phylogenetic and metabolic data to reconstruct the evolutionary history of the late C-6 oxidation pathway and determine the ancestral role of this compound. This will clarify whether it is a universally conserved intermediate or if its importance varies across different plant groups.
Table of Compounds
Conclusion
Summary of 3-Dehydro-6-deoxoteasterone's Central Role in Brassinosteroid Biosynthesis
This compound (B1256874) is a key steroidal intermediate within the complex network of brassinosteroid (BR) biosynthesis, specifically positioned in the late C-6 oxidation pathway. tandfonline.commpg.denih.govnih.govfrontiersin.org This pathway is considered a primary route for the production of essential plant hormones like castasterone (B119632) and brassinolide (B613842) in many plant species. mpg.de The formation of this compound occurs via the oxidation of the 3-hydroxy group of its precursor, 6-deoxoteasterone (B1247444). frontiersin.orgfrontiersin.orgresearchgate.net This specific conversion is a critical step that has been demonstrated in various plant systems, including rice, where it is catalyzed by the cytochrome P450 enzyme CYP90D2. nih.gov
Following its synthesis, this compound is subsequently reduced to form 6-deoxotyphasterol (B1256803). tandfonline.comnih.govfrontiersin.org This conversion is integral to the epimerization at the C-3 position, a necessary modification for the synthesis of biologically active brassinosteroids. tandfonline.com Research has also uncovered its involvement in a novel shortcut within the BR biosynthetic pathway. mpg.deuniprot.org In Arabidopsis thaliana, enzymes CYP90C1 and CYP90D1 can directly synthesize this compound from (22S,24R)-22-hydroxy-5α-ergostan-3-one, thereby bypassing several earlier intermediates. mpg.deuniprot.orgebi.ac.ukwikipedia.org Furthermore, the enzyme brassinosteroid-6-oxidase is capable of converting this compound into 3-dehydroteasterone, an intermediate of the parallel early C-6 oxidation pathway. oup.comnih.govuniprot.org This connection underscores the concept of the BR biosynthetic pathway as an intricate metabolic grid rather than a set of linear, separate pathways. oup.comnih.gov
Implications for Understanding Plant Growth and Development through Phytohormone Studies
The detailed study of specific intermediates like this compound provides profound insights into the fundamental processes of plant growth and development. Brassinosteroids are a class of phytohormones that govern a wide array of physiological responses, making the elucidation of their biosynthetic network a crucial area of plant science. mpg.denih.govumk.pl By mapping the precise sequence of conversions, such as the transformation of 6-deoxoteasterone to this compound and then to 6-deoxotyphasterol, scientists can assemble a comprehensive picture of how plants regulate the production of active hormones to control their growth. nih.govresearchgate.net
The use of brassinosteroid-deficient mutants in species like Arabidopsis and pea has been a cornerstone of this research. tandfonline.comresearchgate.net These mutants often display severe dwarfism and other developmental abnormalities, which can be reversed by the external application of specific BR intermediates. mpg.denih.govresearchgate.net Such rescue experiments are vital for confirming the function of specific compounds and the enzymes that produce them within the biosynthetic pathway. nih.gov Understanding this intricate regulatory network not only advances our basic knowledge of plant biology but also holds significant potential for agricultural applications, where the modulation of brassinosteroid synthesis could be leveraged to enhance crop yield and resilience to environmental stress. tandfonline.com The existence of multiple, interconnected routes, including the late C-6 oxidation pathway and various shortcuts involving this compound, illustrates the robustness and complexity of phytohormonal regulation, ensuring that plants can maintain hormonal balance under diverse conditions. tandfonline.commpg.deoup.com
Q & A
Basic Research Questions
Q. What is the role of 3-Dehydro-6-deoxoteasterone in brassinosteroid (BR) biosynthesis?
- Answer: this compound (6-Deoxo3DT) is a critical intermediate in the late C6 oxidation pathway of BR biosynthesis. It is synthesized via CYP90A1-mediated 23α-hydroxylation of 6-deoxoteasterone . Subsequent steps involve CYP85A2 (BR6ox), which oxidizes 6-Deoxo3DT to 3-dehydroteasterone (3DT), followed by further hydroxylation and lactonization to form bioactive BRs like brassinolide . This pathway is validated through mutant rescue experiments in Arabidopsis and rice, where exogenous application of 6-Deoxo3DT restores growth in mutants blocked at earlier steps .
Q. How is this compound detected and quantified in plant tissues?
- Answer: Analytical methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with derivatization using agents like 9-phenanthreneboronic acid to enhance sensitivity . Quantification requires internal standards (e.g., deuterium-labeled BR intermediates) to account for extraction efficiency and matrix effects. Validation involves co-chromatography with synthetic standards and NMR spectroscopy for structural confirmation .
Q. What are the key enzymes involved in the biosynthesis of this compound?
- Answer: Key enzymes include:
- CYP90A1 (CPD): Catalyzes the 23α-hydroxylation of 6-deoxoteasterone to form 6-Deoxo3DT .
- CYP85A2 (BR6ox): Mediates C6 oxidation of 6-Deoxo3DT to 3-dehydroteasterone .
- CYP724B1 (OsD11 in rice): Proposed to act downstream of 6-Deoxo3DT, though its role is debated .
Advanced Research Questions
Q. How do genetic mutants help elucidate the position of this compound in BR pathways?
- Answer: Rice d2 mutants (CYP90D2-deficient) accumulate 6-deoxocathasterone but are rescued by 6-Deoxo3DT, confirming its role downstream of CYP90D2 . In Arabidopsis, cpd mutants (CYP90A1-deficient) lack 6-Deoxo3DT, leading to dwarfism; exogenous 6-Deoxo3DT restores growth, validating its biosynthetic position . Mutant studies are complemented by isotope labeling and feeding experiments to trace metabolic flux .
Q. What contradictions exist regarding enzymatic roles in this compound metabolism?
- Answer: CYP724B1 (OsD11) is reported to act as a C3 reductase in rice, converting 6-Deoxo3DT to 6-deoxotyphasterol . However, conflicting studies suggest it may instead function in C22 hydroxylation . Resolving this requires in vitro enzyme assays with purified proteins and substrate specificity profiling .
Q. How do pharmacological inhibitors like YCZ-18 affect this compound levels?
- Answer: YCZ-18 inhibits C23 hydroxylase activity, leading to reduced downstream BRs. However, 6-Deoxo3DT levels remain unchanged or slightly elevated in treated Arabidopsis, suggesting additional inhibition at steps between 6-Deoxo3DT and 6-deoxocastasterone . Methodologically, this is studied via LC-MS/MS profiling of BR intermediates in inhibitor-treated vs. wild-type plants .
Q. How to design experiments to resolve conflicting data on enzymatic steps involving this compound?
- Answer:
Heterologous expression: Clone candidate genes (e.g., CYP724B1) into yeast or E. coli systems to test catalytic activity with purified 6-Deoxo3DT .
Mutant complementation: Introduce wild-type CYP724B1 into rice mutants to observe phenotypic rescue and metabolite profiling .
Isotope tracing: Feed deuterated 6-Deoxo3DT to plant tissues and track conversion using LC-MS .
Q. What is the significance of substrate specificity in CYP85A isoforms for this compound metabolism?
- Answer: CYP85A2 (but not CYP85A1) in Arabidopsis catalyzes the C6 oxidation of 6-Deoxo3DT to 3DT. This specificity is determined via yeast expression assays, where CYP85A2 converts multiple substrates, while CYP85A1 lacks activity toward 6-Deoxo3DT . Structural analysis of enzyme active sites can further elucidate substrate-binding determinants.
Q. How to assess the biological activity of this compound in plant growth assays?
- Answer:
- Rice lamina inclination assay: Apply 6-Deoxo3DT to excised rice leaf segments and measure bending angles, comparing to brassinolide standards .
- Mutant rescue: Treat BR-deficient mutants (e.g., Arabidopsis cpd) with 6-Deoxo3DT and quantify hypocotyl elongation or root growth .
- Dose-response curves: Establish effective concentrations (EC50) for physiological responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
